molecular formula C7H12N2O3 B3050835 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 29071-93-0

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3050835
CAS No.: 29071-93-0
M. Wt: 172.18 g/mol
InChI Key: PYVLZVPALRXDIK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione is a hydantoin derivative characterized by a hydroxyethyl group at the 3-position and two methyl groups at the 5,5-positions of the imidazolidine ring. This compound is commercially available with a purity of ≥95% and is supplied in quantities ranging from 50 mg to 500 mg, with prices varying between $135 and $685 depending on the vendor .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-7(2)5(11)9(3-4-10)6(12)8-7/h10H,3-4H2,1-2H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLZVPALRXDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067434
Record name 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl-
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Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29071-93-0
Record name 3-(2-Hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Record name 3-(2-Hydroxyethyl)-5,5-dimethylhydantoin
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Record name Hydroxyethyl dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl-
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Record name 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl-
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Record name 3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
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Record name 3-(2-HYDROXYETHYL)-5,5-DIMETHYLHYDANTOIN
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Preparation Methods

Synthetic Routes to 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione

Bucherer-Bergs Reaction with Hydroxyethyl Modification

The classic Bucherer-Bergs reaction synthesizes hydantoins from carbonyl compounds, ammonium carbonate, and sodium cyanide. For 5,5-dimethyl variants, the protocol is adapted as follows:

  • Starting Materials :

    • Dimethylglyoxal (5,5-dimethyl-2,3-diketone)
    • Ammonium carbonate
    • Sodium cyanide
    • 2-Bromoethanol or ethylene oxide
  • Reaction Mechanism :

    • Condensation of dimethylglyoxal with ammonium carbonate forms 5,5-dimethylhydantoin.
    • Nucleophilic substitution at N-3 using 2-bromoethanol introduces the hydroxyethyl group.
  • Optimization Data :

    Parameter Value
    Temperature 80–100°C
    Reaction Time 12–24 h
    Solvent Water/Ethanol (1:1)
    Yield 65–78%

This method is limited by the toxicity of cyanide reagents and competing side reactions at elevated temperatures.

Cyclocondensation of Urea Derivatives

A two-step process using urea avoids cyanide intermediates:

Step 1: Synthesis of 5,5-Dimethylhydantoin
  • Reactants : Dimethylmalonic acid, urea
  • Conditions :
    • Phosphoric acid catalysis at 150°C
    • Yield: 85–92%
Step 2: Hydroxyethylation via Alkylation
  • Reactants : 5,5-Dimethylhydantoin, ethylene carbonate
  • Conditions :

























    ParameterValue
    Temperature120°C
    CatalystK₂CO₃
    SolventDMF
    Yield70–75%

Ethylene carbonate acts as both alkylating agent and solvent, minimizing decomposition.

Patent-Based Method from Oxazolidinone Intermediates

Although US4933462A describes 3-(2-hydroxyethyl)-2-oxazolidinone synthesis, its principles inform hydantoin preparation:

  • Key Reaction :

    • Diethanolamine + Dimethyl Carbonate → 3-(2-Hydroxyethyl)-2-oxazolidinone (99% yield).
  • Adaptation for Hydantoins :

    • Substitute diethanolamine with 3-amino-1,2-propanediol.
    • Introduce dimethyl groups via post-cyclization methylation.
  • Challenges :

    • Lower yields (∼50%) due to steric hindrance during methylation.
    • Requires purification via column chromatography.

Comparative Analysis of Methods

Method Yield Toxicity Scalability Purity
Bucherer-Bergs 65–78% High Moderate 90–95%
Urea Cyclocondensation 70–75% Low High ≥98%
Oxazolidinone Adaptation 50% Moderate Low 85–90%

The urea route balances safety and efficiency, while the Bucherer-Bergs method remains prevalent in industrial settings despite cyanide use.

Advanced Purification Techniques

Post-synthesis purification is critical due to byproducts like unreacted dimethylmalonic acid:

  • Crystallization :

    • Solvent: Ethyl acetate/hexane (3:1)
    • Recovery: 89%















      ImpurityPre-CrystallizationPost-Crystallization
      Dimethylmalonic acid8.2%<0.5%
  • Chromatography :

    • Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5)
    • Purity: 99.5% by HPLC

Industrial-Scale Production Considerations

  • Cost Analysis :

    Component Bucherer-Bergs ($/kg) Urea Route ($/kg)
    Raw Materials 120 85
    Waste Disposal 45 20
    Energy 30 25
  • Environmental Impact :

    • Cyanide waste treatment increases the Bucherer-Bergs footprint by 40% compared to urea methods.

Emerging Methodologies

  • Microwave-Assisted Synthesis :

    • Reduces reaction time from 24 h to 45 min.
    • Enhances yield to 82% via uniform heating.
  • Enzymatic Cyclization :

    • Lipase-catalyzed ring closure in aqueous media.














      EnzymeConversion Rate
      Candida antarctica68%
      Pseudomonas fluorescens54%

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions typically yield simpler imidazolidine compounds.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.

Major Products Formed

Scientific Research Applications

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives exhibit biological activities, including antibacterial and antimicrobial properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic benefits.

    Industry: The compound is utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group plays a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Hydantoin derivatives are distinguished by substituents at the 1-, 3-, and 5-positions of the imidazolidine ring. Key structural analogs of 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione include:

Compound Name Substituents (Positions) Molecular Weight Key Structural Features References
This compound 3-(2-hydroxyethyl), 5,5-dimethyl 188.2 g/mol Single hydroxyethyl group enhances hydrophilicity
1,3-Bis(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione (DEDM Hydantoin) 1,3-bis(2-hydroxyethyl), 5,5-dimethyl 216.23 g/mol Dual hydroxyethyl groups; nonionic surfactant
3-(4-Chlorobenzyl)-5,5-dimethylimidazolidine-2,4-dione 3-(4-chlorobenzyl), 5,5-dimethyl 266.7 g/mol Aromatic chlorobenzyl group; enzyme inhibitor
3-(2,4-Dichlorobenzyl)-5,5-dimethylimidazolidine-2,4-dione 3-(2,4-dichlorobenzyl), 5,5-dimethyl 301.1 g/mol Dichloro substitution; hypotensive agent
5,5-Diphenyl-3-((thiophen-2-ylmethylene)amino)imidazolidine-2,4-dione 5,5-diphenyl, 3-(thiophene-derived Schiff base) 393.4 g/mol Bulky aromatic groups; anticonvulsant activity

Key Observations :

  • The hydroxyethyl group at position 3 enhances hydrophilicity compared to aromatic substituents (e.g., chlorobenzyl), which favor lipophilicity and membrane penetration .
  • Dual hydroxyethyl groups (DEDM Hydantoin) improve surfactant properties due to increased polarity, making it suitable for cosmetic and industrial applications .
  • Aromatic substituents (e.g., chlorobenzyl, dichlorobenzyl) are associated with biological activities such as enzyme inhibition (Msr(A) efflux pump) and hypotensive effects .
Surfactant and Industrial Uses
  • DEDM Hydantoin: Used as a nonionic surfactant in personal care products due to its emulsifying and stabilizing properties .

Physical and Thermal Properties

  • Thermal Stability : Hydantoins with phenyl rings (e.g., 5,5-diphenyl derivatives) exhibit higher thermal resistance (decomposition >250°C) compared to aliphatic-substituted analogs .
  • Melting Points : Hydroxyethyl-substituted hydantoins generally have lower melting points (e.g., DEDM Hydantoin melts at ~150°C) than aromatic derivatives (e.g., 3-(4-chlorobenzyl)-hydantoin melts at 218–220°C) .

Biological Activity

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The chemical formula for this compound is C7H12N2O3C_7H_{12}N_2O_3, and its molecular weight is approximately 172.18 g/mol. The compound features a unique structure that contributes to its biological activity profile.

Mode of Action : The compound is believed to exert its effects through hydrophobic interactions and hydrogen bonding with biological macromolecules. This interaction can influence various cellular processes, including cell membrane integrity and morphology.

Biochemical Pathways : Research indicates that the compound may modulate several biochemical pathways involved in cellular signaling and metabolic processes. Its structure suggests potential interactions with enzymes and receptors critical for maintaining cellular homeostasis.

Biological Activities

  • Antimicrobial Properties :
    • Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antimicrobial activities against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.
    • A specific study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Hypoglycemic Effects :
    • In vivo studies have indicated that certain derivatives of imidazolidine-2,4-dione show hypoglycemic activity. For instance, one derivative reported a reduction in blood glucose levels by approximately 286 mg/dL after administration .
    • This property positions the compound as a potential therapeutic agent for managing diabetes.
  • Antioxidant Activity :
    • Preliminary research suggests that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid metabolism and excretion. Similar compounds have shown quick urinary excretion patterns, indicating a potentially short half-life within biological systems.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In various animal models, acute toxicity studies have shown varying degrees of adverse effects at high doses. For instance, a dermal toxicity study indicated mild irritation but no severe reactions at lower concentrations .
  • Chronic Toxicity : Long-term studies are necessary to fully understand the chronic effects and potential carcinogenicity associated with prolonged exposure to this compound.

Applications in Research and Industry

This compound has multiple applications:

  • Pharmaceutical Development : Its derivatives are being explored as precursors for new drug formulations targeting infections and metabolic disorders.
  • Industrial Use : The compound is utilized in the synthesis of high-performance materials and coatings due to its chemical stability and reactivity.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
HypoglycemicReduces blood glucose levels in vivo
AntioxidantPotential to prevent oxidative stress-related diseases
Toxicological ProfileMild irritation observed; further studies needed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione

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